Plocamene B
Description
Structure
3D Structure
Properties
CAS No. |
58207-70-8 |
|---|---|
Molecular Formula |
C10H13Cl3 |
Molecular Weight |
239.6 g/mol |
IUPAC Name |
(4R,5S)-4,5-dichloro-1-[(E)-2-chloroethenyl]-2,4-dimethylcyclohexene |
InChI |
InChI=1S/C10H13Cl3/c1-7-6-10(2,13)9(12)5-8(7)3-4-11/h3-4,9H,5-6H2,1-2H3/b4-3+/t9-,10+/m0/s1 |
InChI Key |
LAOVFJOKZZYETK-FCVPOFOPSA-N |
SMILES |
CC1=C(CC(C(C1)(C)Cl)Cl)C=CCl |
Isomeric SMILES |
CC1=C(C[C@@H]([C@](C1)(C)Cl)Cl)/C=C/Cl |
Canonical SMILES |
CC1=C(CC(C(C1)(C)Cl)Cl)C=CCl |
Origin of Product |
United States |
Natural Occurrence, Biodiversity, and Advanced Isolation Methodologies for Plocamene B
Identification and Characterization of Natural Sources of Plocamene B
This compound is a halogenated monoterpene, a class of secondary metabolites primarily produced by marine red algae of the genus Plocamium. core.ac.uknih.gov The first isolation and characterization of this compound was from the red alga Plocamium violaceum collected in Northern California. researchgate.netresearchgate.netunam.edu.na This discovery marked the identification of a new cyclic monoterpene skeleton. core.ac.ukuff.br
The genus Plocamium is well-established as a prolific source of polyhalogenated monoterpenes. core.ac.uknih.gov These compounds are believed to serve as a chemical defense mechanism against herbivores and microbial infections. unam.edu.na Various species of Plocamium, including P. cartilagineum, P. cornutum, and P. angustum, have been extensively studied and found to produce a diverse array of halogenated monoterpenes. core.ac.ukresearchgate.netwgtn.ac.nzresearchgate.net While these species produce related compounds, the specific presence and abundance of this compound can vary. nih.govresearchgate.net
For instance, studies on Plocamium cartilagineum have revealed a rich chemical profile of halogenated monoterpenes, though the composition can differ significantly based on the collection location. nih.govresearchgate.net Research on Plocamium cornutum has also highlighted its capacity to produce a variety of these compounds, with some showing significant biological activities. nih.govresearchgate.net The investigation of Plocamium angustum has led to the isolation of new cyclic monoterpenes, further underscoring the chemical diversity within this genus. wgtn.ac.nz
The production of these compounds is a result of the algae's unique metabolism, which involves the incorporation of halogens like chlorine and bromine from the marine environment. nih.govresearchgate.net This biosynthetic capability is particularly pronounced in red algae, making them a significant source of novel halogenated natural products. nih.gov
The production of this compound and other halogenated monoterpenes by Plocamium species exhibits significant geographic variation. researchgate.net Studies have shown that the chemical profile of Plocamium violaceum can differ notably between different collection sites even within a relatively small area like the Monterey Bay region in California. researchgate.net Specimens from the northern part of the bay were found to produce a set of alicyclic halogenated monoterpenes, including this compound, which were absent in specimens from the southern region. researchgate.netnih.gov Conversely, the southern specimens produced acyclic halogenated monoterpenes not found in their northern counterparts. researchgate.netnih.gov
This chemical variation is not limited to P. violaceum. Similar patterns have been observed in other Plocamium species, such as P. cartilagineum, where the composition of halogenated monoterpenes varies with location. researchgate.netresearchgate.net This suggests that environmental factors, and potentially genetic differences between algal populations, play a crucial role in determining the specific secondary metabolites produced. scribd.com
The geographic and strain-level variations in the chemical composition of Plocamium species are a critical consideration for natural product discovery. These differences can influence the bioactivity of the extracts and the potential for isolating specific compounds like this compound. researchgate.net For example, geographical variations have been shown to affect the antiplasmodial activity of halogenated monoterpenes isolated from Plocamium cornutum. researchgate.net
Table 1: Geographic and Species-Specific Occurrence of this compound and Related Monoterpenes
| Species | Compound(s) | Location |
| Plocamium violaceum | This compound, Violacene (B1255670) | Northern California, USA researchgate.netnih.gov |
| Plocamium cartilagineum | Polyhalogenated monoterpenes | La Jolla, California, USA; Britain researchgate.netnih.gov |
| Plocamium cornutum | Polyhalogenated monoterpenes | South Africa nih.govresearchgate.net |
| Plocamium angustum | Costatone C | New Zealand wgtn.ac.nz |
| Plocamium brasiliense | This compound | Brazil uff.br |
Primary Producer Organisms (e.g., Plocamium violaceum and other Plocamium species)
Research on Advanced Extraction and Isolation Strategies
The extraction of this compound and other polyhalogenated monoterpenes from algal sources relies on the selection of appropriate solvent systems to maximize the yield and purity of the target compounds. Conventional methods often involve the use of organic solvents to extract these lipophilic molecules from the algal biomass.
A common approach is the exhaustive extraction with a solvent like ethyl acetate (B1210297). mdpi.com This method has been successfully used to obtain crude extracts rich in halogenated monoterpenes from red algae such as Portieria hornemannii. mdpi.com The resulting organic extract, after concentration, yields an oily residue containing a mixture of compounds that can then be further purified. mdpi.com
Modern extraction techniques are increasingly being explored to improve efficiency and reduce the environmental impact of solvent usage. nih.gov These advanced methods include:
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, which can significantly reduce extraction time and solvent consumption compared to conventional methods like Soxhlet extraction. nih.gov
Ultrasonic-Assisted Extraction (UAE): UAE employs high-frequency sound waves to disrupt the algal cell walls, facilitating the release of intracellular components into the solvent. nih.gov
Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): This method uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. mdpi.com
Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. This technique is highly selective and allows for the extraction of compounds with minimal use of organic solvents. mdpi.com
The optimization of these extraction processes involves considering factors such as the choice of solvent, solvent-to-solid ratio, extraction time, and temperature to achieve the highest possible yield of this compound while maintaining its chemical integrity. nih.gov
Following extraction, the isolation of this compound to a high degree of purity is typically achieved through a combination of chromatographic techniques. nih.gov These methods separate the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. khanacademy.org
Column Chromatography is a fundamental and widely used technique for the initial fractionation of the crude extract. nih.gov The extract is loaded onto a column packed with a solid adsorbent, such as silica (B1680970) gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. nih.gov By gradually increasing the polarity of the mobile phase (gradient elution), compounds with different polarities can be separated. mdpi.com For the isolation of relatively nonpolar compounds like this compound, a nonpolar solvent system such as n-hexane with a gradual increase in a more polar solvent like ethyl acetate is often employed. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a more advanced and powerful chromatographic technique used for the final purification of compounds. researchgate.net HPLC utilizes high pressure to force the solvent through a column packed with smaller particles, resulting in higher resolution and faster separation times compared to conventional column chromatography. researchgate.net Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile (B52724) or methanol), is commonly used for the purification of halogenated monoterpenes.
The combination of these chromatographic methods allows for the isolation of this compound and other specific monoterpenes from the complex mixture present in the algal extract. cnjournals.comsemanticscholar.org
The unique chemical properties of polyhalogenated monoterpenes necessitate the use of specialized techniques for their successful isolation and characterization. The presence of multiple halogen atoms can influence the compounds' polarity and stability, requiring careful selection of isolation methods.
One of the key challenges is the separation of closely related isomers, which are often present in the algal extracts. researchgate.net High-resolution chromatographic techniques, such as HPLC, are essential for achieving this separation. researchgate.net
Furthermore, the identification and structural elucidation of these compounds rely heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) and Mass Spectrometry (MS) are indispensable tools for determining the complex structures of polyhalogenated monoterpenes like this compound. uff.brwgtn.ac.nzrsc.org Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable technique for analyzing the volatile components of the algal extracts and identifying known compounds by comparing their mass spectra and retention times with those of reference standards. escholarship.org
In some cases, derivatization of the isolated compounds may be necessary to improve their chromatographic behavior or to facilitate their structural determination. researchgate.net The combination of advanced extraction methods, high-resolution chromatography, and powerful spectroscopic techniques is crucial for the successful isolation and characterization of this compound and the vast array of other polyhalogenated monoterpenes produced by Plocamium and other marine algae. semanticscholar.org
Chromatographic Techniques for High-Purity Isolation (e.g., Column Chromatography, HPLC)
Studies on the Influence of Environmental Factors on this compound Production
The biosynthesis and accumulation of secondary metabolites in marine algae are complex processes influenced by a dynamic interplay of genetic predispositions and external environmental conditions. While direct, targeted studies quantifying the specific impact of isolated environmental variables on this compound production are not extensively detailed in the literature, a significant body of research on the genus Plocamium provides strong evidence for such influences. The variation in the chemical profiles of these algae across different geographical locations, seasons, and ecological conditions suggests that environmental factors play a crucial role in regulating the synthesis of halogenated monoterpenes, including this compound.
Research indicates that the production of halogenated monoterpenes in red algae serves primarily as a chemical defense mechanism against herbivores and microbial pathogens, and to deter fouling and competition from other organisms. The concentration and composition of these defensive compounds, therefore, are likely to fluctuate in response to changes in biotic and abiotic pressures.
Several key environmental factors are known to affect secondary metabolite production in marine algae and are considered influential on this compound synthesis:
Geographical Location and Collection Time: Studies have consistently shown that the profile of secondary metabolites within a single Plocamium species can vary significantly depending on where it is collected. For instance, this compound was identified in collections of Plocamium violaceum from Northern California. Further research on Plocamium species has demonstrated that individuals of the same species collected from different locations or during different seasons exhibit notable differences in the concentration and types of halogenated monoterpenes they produce. This variability points to localized environmental conditions, such as water temperature, salinity, and nutrient availability, as significant drivers of metabolic expression.
Biotic Stress: The presence of herbivores is a primary driver for the production of defensive secondary metabolites. It has been postulated that increased grazing pressure leads to an upregulation in the biosynthesis of compounds like this compound to deter predators. The significant chemical diversity observed even among individual algae in the same location suggests a highly responsive metabolic system that adapts to micro-environmental and specific ecological threats.
Abiotic Stressors: General studies on plant and algal secondary metabolism highlight the impact of various abiotic factors, which can be extrapolated to the production of this compound. These factors include:
Light: Light intensity, quality (wavelength), and photoperiod are critical environmental signals that regulate plant and algal metabolism. Changes in light conditions can influence the photosynthetic rate and the allocation of carbon to secondary metabolic pathways.
Temperature: Water temperature affects enzymatic reaction rates and can be a significant factor in the biosynthesis of terpenes. Extreme temperatures can act as a stressor, often leading to an increased production of protective secondary metabolites.
Nutrient Availability: The availability of essential nutrients, such as nitrogen and phosphorus, in the seawater can influence the balance between primary growth and the production of carbon-based secondary metabolites like terpenes.
Salinity and pH: Fluctuations in salinity and pH can induce stress responses in marine algae, potentially altering their secondary metabolite profiles.
The following table summarizes research findings on the variation of Plocamium monoterpenes, which provides indirect evidence for the environmental influence on this compound production.
| Factor | Observation | Implication for this compound Production | Source(s) |
| Collection Location | Plocamium species show significant variation in the composition of secondary metabolites when collected from different geographical sites. | Production is likely influenced by local environmental conditions such as temperature, salinity, and nutrient levels. | |
| Collection Season | The concentration of monoterpenes in Plocamium cartilagineum collected in Antarctica varied between seasons. | Biosynthesis may be linked to seasonal cycles of light, temperature, and herbivore pressure. | |
| Genetic & Chemical Diversity | High inter-individual diversity of metabolites is found in Antarctic Plocamium, leading to the classification of different "chemogroups" that are linked to genetic diversification. | While genetics provide the blueprint, environmental pressures likely drive |
Biosynthetic Pathway Elucidation and Engineering Studies of Plocamene B
Investigations into Isoprenoid Precursor Pathways
The fundamental building blocks for all terpenoids, including Plocamene B, are the five-carbon isomers isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.com Marine algae utilize one or both of two primary pathways to synthesize these precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.com
Mevalonate (MVA) Pathway Research in Marine Algae
The MVA pathway, which is active in the cytosol, has been identified in various marine algae. mdpi.comrsc.org Notably, research on the red alga Plocamium brasiliense, a known producer of halogenated monoterpenes, has revealed the presence of specialized vacuolar organelles dubbed "mevalonosomes". researchgate.net These structures contain key enzymes of the MVA pathway, such as 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), suggesting a significant role for this pathway in isoprenoid biosynthesis within this genus. researchgate.net While green algae often possess only the MEP pathway, several red algae, including species of Plocamium, have been found to retain the genetic machinery for the MVA pathway. mdpi.comoup.com This pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP, which can then be isomerized to DMAPP. encyclopedia.pub
Methylerythritol Phosphate (MEP) Pathway Research in Marine Algae
The MEP pathway, located within the plastids, is also a prominent route for IPP and DMAPP synthesis in many algae. mdpi.comrsc.org This pathway starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate. encyclopedia.pub In some red algae, the MEP pathway is the predominant source of isoprenoid precursors. oup.com The co-existence of both MVA and MEP pathways in certain red algal lineages suggests a complex and possibly compartmentalized regulation of isoprenoid production. rsc.org Research on Plocamium pacificum has indicated the potential for cytosolic monoterpene production, which could imply precursor sourcing from the MVA pathway. rsc.org However, the precise contribution of each pathway to the this compound precursor pool in relevant Plocamium species remains an area of active investigation.
Enzymatic Mechanisms in this compound Biosynthesis
The transformation of the acyclic precursor geranyl pyrophosphate (GPP), formed from the condensation of IPP and DMAPP, into the complex cyclic and halogenated structure of this compound involves a series of sophisticated enzymatic reactions.
Role of Haloperoxidases in Halogenation Processes
A defining feature of this compound and other related compounds from Plocamium is the presence of halogen atoms, typically chlorine and bromine. mdpi.com The incorporation of these halogens is catalyzed by a class of enzymes known as haloperoxidases, which are abundant in many red algae. mdpi.com Specifically, vanadium-dependent haloperoxidases (V-HPOs) have been identified in Plocamium cartilagineum. researchgate.netnih.gov These enzymes utilize hydrogen peroxide to oxidize halide ions (like Br⁻ and Cl⁻) from seawater, generating a reactive electrophilic halogen species. rsc.orgmdpi.comrsc.org This electrophilic halogen can then attack the double bonds of a terpene precursor, such as ocimene, initiating both halogenation and cyclization cascades. mdpi.comnih.gov Studies have demonstrated that vanadium bromoperoxidase can catalyze the bromination and cyclization of terpene substrates. researchgate.net The action of these enzymes is crucial for the biosynthesis of the diverse array of halogenated monoterpenes found in Plocamium.
Research on Cyclization and Rearrangement Enzymes in Monoterpene Skeleton Formation
The formation of the unique cyclopentane (B165970) ring system of this compound from an acyclic precursor like GPP requires the action of terpene synthases (or cyclases). While GPP is the universal precursor for monoterpenes, its direct cyclization is often sterically hindered. mdpi.com Therefore, it is proposed that GPP is first converted to an acyclic monoterpene intermediate. For halogenated monoterpenes in the genus Plocamium, (E)-β-ocimene has been identified as a likely precursor. mdpi.comcore.ac.uk
The proposed biosynthetic step involves the enzymatic cyclization of ocimene. This is thought to be initiated by the aforementioned haloperoxidase-mediated halogenation, which creates a halonium ion that triggers a cascade of ring-closing and rearrangement reactions to form the specific carbon skeleton of this compound. mdpi.com While the exact enzymes responsible for this specific cyclization and rearrangement in Plocamium have not yet been fully characterized, the process is catalyzed by specialized terpene cyclases. nih.gov These enzymes are known to facilitate complex carbocation-driven reactions, leading to a wide diversity of terpene structures. nih.gov
Genetic and Genomic Approaches to Understanding this compound Biosynthesis
Advances in sequencing technologies have opened new avenues for investigating the genetic underpinnings of this compound biosynthesis. Genomic and transcriptomic analyses of Plocamium species are beginning to reveal the genes encoding the key enzymes in this pathway.
Research has identified microbial-like type I terpene synthase genes in red algae, including Plocamium pacificum. rsc.org This is significant because it suggests that the genetic machinery for terpene synthesis in these algae may have origins distinct from those in terrestrial plants. oup.com These terpene synthase genes are the primary candidates for encoding the enzymes that catalyze the initial cyclization of GPP-derived precursors.
Furthermore, genomic studies on Plocamium cartilagineum have revealed considerable genetic diversity, which correlates with variations in the profiles of halogenated monoterpenes produced by different individuals. cambridge.orgchemrxiv.org This "chemodiversity" is linked to different genetic haplotypes, suggesting a strong genetic basis for the production of specific compounds like this compound. chemrxiv.org The identification of biosynthetic gene clusters—groups of genes that are physically clustered in the genome and are involved in the production of a specific secondary metabolite—is a key goal of current research. The discovery of such a cluster for this compound would provide a complete genetic blueprint for its biosynthesis and open the door for heterologous expression and metabolic engineering efforts.
Strategies for Activating Non-Functional Biosynthesis Pathways
The activation of silent or poorly expressed biosynthetic gene clusters is a key challenge in natural product discovery. nih.gov For eukaryotic organisms like the red algae that produce this compound, several strategies can be envisioned to unlock their biosynthetic potential. These approaches, largely developed and tested in fungi and bacteria, can be adapted to the unique biology of marine algae.
The "One Strain, Many Compounds" (OSMAC) approach is predicated on the observation that varying cultivation parameters can significantly alter an organism's secondary metabolic profile, inducing the expression of otherwise silent BGCs. oup.com This is often the first and most straightforward strategy to employ. For a red alga producing this compound, this could involve systematically altering:
Media Composition: Changes in the concentrations of carbon, nitrogen, phosphate, and trace metal sources can have a profound impact on secondary metabolism.
Physical Parameters: Adjusting temperature, pH, light intensity, and salinity can mimic different environmental conditions and trigger stress responses that often lead to the production of defense compounds like halogenated monoterpenes. nih.gov
Elicitors: The addition of small molecule elicitors, including signaling molecules or even sub-inhibitory concentrations of antibiotics, can induce the expression of silent BGCs. oup.commdpi.com For instance, the addition of bromide and vanadate (B1173111) has been shown to be essential for turning on halogenated monoterpene biosynthesis in the red alga Ochtodes secundiramea. researchgate.net
Interspecies interactions are powerful drivers of secondary metabolite production in nature. Co-cultivating the this compound-producing alga with other marine microorganisms, such as bacteria or fungi, could simulate the competitive or symbiotic relationships that trigger the expression of defense-related BGCs. mdpi.comnih.gov This "crosstalk" can involve the exchange of chemical signals that activate silent pathways in one or both organisms. nih.gov For example, co-culturing Aspergillus nidulans with Streptomyces rapamycinicus was found to induce the expression of two previously silent gene clusters in the fungus. nih.gov
A more targeted genetic approach involves the direct manipulation of the promoter regions within a BGC. nih.govresearchgate.net Once the putative this compound BGC is identified through genome sequencing, the native promoters, which may be weak or tightly repressed, can be replaced with strong, constitutive promoters. This strategy bypasses the native regulatory control and forces the expression of the biosynthetic genes. researchgate.net The advent of CRISPR/Cas9 genome editing technology has made this approach more feasible, even in genetically less tractable organisms. nih.govnih.gov
| Strategy | Description | Potential Application to this compound | Reference |
| OSMAC | Systematically altering culture conditions (media, pH, temperature) to induce gene expression. | Varying salinity, light, and nutrient levels in the culture of the producing red alga. | oup.com |
| Co-cultivation | Growing the producing organism with other microorganisms to trigger defense responses. | Co-culturing the red alga with marine bacteria or fungi to stimulate this compound production. | mdpi.comnih.gov |
| Promoter Engineering | Replacing native promoters in the BGC with strong, constitutive promoters. | Using CRISPR/Cas9 to insert a strong algal promoter upstream of the putative terpene synthase gene. | nih.govresearchgate.net |
| Regulatory Gene Manipulation | Overexpressing an activator gene or deleting a repressor gene within the BGC. | Identifying and overexpressing a putative LysR-type transcriptional regulator associated with the this compound BGC. | nih.govnih.gov |
| Heterologous Expression | Transferring the entire BGC into a well-characterized host organism for production. | Expressing the this compound BGC in a model alga like Chlamydomonas reinhardtii or a yeast like Saccharomyces cerevisiae. | rsc.org |
Many BGCs contain their own pathway-specific regulatory genes, such as transcriptional activators or repressors. nih.gov Identifying these regulatory elements within the this compound BGC would open up further avenues for activation. For example:
Overexpression of Activators: If the BGC contains a gene encoding a transcriptional activator (e.g., a LysR-type transcriptional regulator), this gene can be placed under the control of a strong promoter to boost its expression, which in turn should activate the entire pathway. nih.gov
Deletion of Repressors: Conversely, if a repressor protein is responsible for keeping the cluster silent, its gene can be knocked out to permanently de-repress the pathway. researchgate.net
When the native producer is difficult to culture or genetically manipulate, the entire BGC can be cloned and transferred into a more tractable heterologous host. rsc.org This approach offers the advantage of placing the pathway into a host with well-understood genetics and optimized fermentation processes. For a eukaryotic pathway like that of this compound, suitable heterologous hosts could include:
Model Algae: Species like Chlamydomonas reinhardtii or Phaeodactylum tricornutum provide a photosynthetic platform and may have compatible precursor pools and cellular environments.
Yeast: Saccharomyces cerevisiae is a robust and widely used host for expressing terpene biosynthetic pathways. It has been successfully engineered to produce a variety of terpenes, including the precursor to the antimalarial drug artemisinin (B1665778). ucl.ac.uk
Plants: Nicotiana benthamiana is often used for transient expression and can be a rapid way to test pathway functionality.
Successful heterologous expression would depend on the successful transfer of the entire gene cluster, ensuring correct gene transcription and translation, and providing a sufficient supply of the necessary precursors, such as geranyl pyrophosphate (GPP), and co-factors for the halogenating enzymes. rsc.orgmdpi.com
Based on the biosynthesis of other halogenated monoterpenes in red algae, the following enzymes are likely involved in the formation of this compound. mdpi.comnih.gov
| Enzyme Class | Proposed Function in this compound Biosynthesis | Reference |
| Geranyl Pyrophosphate (GPP) Synthase | Synthesizes the universal C10 monoterpene precursor, GPP, from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). | wikipedia.org |
| Terpene Synthase (TPS) | A microbial-type TPS would catalyze the cyclization of GPP to form the core monoterpene skeleton of this compound. Red algal TPSs are known to be distinct from those found in plants. | nih.govnih.gov |
| Haloperoxidase | Vanadium-dependent haloperoxidases are responsible for the regioselective and stereoselective addition of chlorine and bromine atoms to the terpene backbone, using halide ions from seawater. | mdpi.com |
| Cytochrome P450 Monooxygenases | May be involved in subsequent oxidative modifications of the halogenated monoterpene scaffold. | ucl.ac.uk |
The elucidation and activation of the this compound biosynthetic pathway will likely require a combination of these strategies, starting with genome mining to identify the BGC, followed by either manipulation of the native producer or heterologous expression of the pathway.
Synthetic Chemistry Approaches to Plocamene B and Its Analogues
Total Synthesis Methodologies of Plocamene B and Related Polyhalogenated Monoterpenes
The total synthesis of this compound and its relatives requires a carefully orchestrated sequence of reactions to install multiple stereocenters and halogen atoms onto a flexible acyclic or a constrained cyclic core. acs.orgnih.gov The first syntheses of any acyclic polyhalogenated Plocamium monoterpenes have been a significant milestone, paving the way for a deeper understanding of their chemical biology. nih.govnih.gov
Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available precursors, which illuminates potential synthetic pathways. citycollegekolkata.orgias.ac.in For the acyclic polyhalogenated monoterpenes of the Plocamium family, a common retrosynthetic strategy involves a divergent approach. nih.govcu.edu.eg This allows for the creation of a wide array of natural products and their analogues from a common intermediate.
For cyclic systems like violacene (B1255670), a related polyhalogenated monoterpene, an intramolecular Diels-Alder reaction has been employed. acs.org The retrosynthetic plan for this molecule involved disconnecting the six-membered ring via a Diels-Alder transform, revealing a triene precursor tethered by a disposable organosilane. acs.org This strategy elegantly solves the inherent problems of regiochemical control often encountered in intermolecular versions of this reaction. acs.org
Achieving precise control over the spatial arrangement of atoms (stereoselectivity) and the position of chemical bonds and functional groups (regioselectivity) is paramount in synthesizing polyhalogenated monoterpenes. mdpi.commdpi.comredalyc.org
A notable strategy for achieving stereocontrol is the use of chiral pool precursors, such as glyceraldehyde acetonide or mannitol (B672) diacetonide, which impart their inherent chirality to the final product. nih.govcu.edu.eg This is exemplified in a divergent synthesis where stereoselective olefination and ester reduction of a glyceraldehyde-derived intermediate set the stage for subsequent halogenation. cu.edu.eg
The introduction of halogens, particularly chlorine, at specific stereocenters is a critical step. Diastereocontrolled dichlorination of allylic alcohols has been shown to be highly effective. cu.edu.eg For example, the dichlorination of a Z-allylic alcohol intermediate proceeds with high stereocontrol to furnish a syn-C3/C4 dichloride, while the corresponding E-allylic alcohol yields the anti-diastereomer. nih.govcu.edu.eg This allows for selective access to different diastereomeric forms of the natural products.
In the synthesis of cyclic monoterpenes, intramolecular reactions are powerful tools for ensuring selectivity. The Type 2 Intramolecular Diels-Alder (T2IMDA) reaction of a triene precursor provided complete regiochemical control in the construction of a polyhalogenated cyclohexane (B81311) core. acs.org Subsequent stereospecific chlorination of a bridgehead double bond was then used to install the final halogen atoms with the correct relative configuration. acs.org
Table 1: Key Stereoselective and Regioselective Reactions in Polyhalogenated Monoterpene Synthesis
| Reaction Type | Purpose | Key Features | Reference |
| Diastereoselective Dichlorination | Introduction of vicinal dichlorides | Substrate control using E/Z allylic alcohols to form anti/syn products. | nih.govcu.edu.eg |
| Type 2 Intramolecular Diels-Alder | Formation of cyclic core | Use of a disposable silane (B1218182) tether ensures complete regiochemical control. | acs.org |
| Stereoselective Olefination | Building the carbon backbone | Use of chiral pool precursors to direct stereochemical outcomes. | cu.edu.eg |
| Bridgehead Chlorination | Halogenation of complex cycloadducts | Stereospecific SE2′ addition of chlorine to a bridgehead allylsilane. | acs.org |
The synthesis of complex polyhalogenated natural products is fraught with challenges that demand innovative solutions. cu.edu.eg
A primary challenge is managing the reactivity of the target molecules and synthetic intermediates. The presence of multiple halogen atoms and allylic systems can lead to undesired side reactions, such as eliminations or rearrangements. cu.edu.eg For instance, the vicinal dichloride motif at C3 and C4 is allylic and prone to instability. cu.edu.eg Furthermore, attempts to directly dichlorinate a free allylic alcohol were complicated by competing oxidation to an enal, a problem that necessitated a protection strategy. nih.gov
Another significant hurdle is the development of a scalable and divergent synthetic sequence. cu.edu.eg To produce sufficient quantities of various Plocamium monoterpenes for biological evaluation, a short, efficient, and flexible route is essential. cu.edu.eg A key innovation to address this was the development of a divergent strategy that allows for the modification of halogen substitution patterns at multiple positions (C1, C8, C10) and provides access to different stereoisomers from a common synthetic pathway. nih.govcu.edu.eg
The convergence of two complex, halogen-rich fragments presents another difficulty. The chosen coupling reaction must be robust and tolerate the potentially reactive halogens on both pieces. cu.edu.eg The use of modern olefination reactions has been one solution to this problem, effectively uniting two parts of the molecule in the final steps of the synthesis. cu.edu.eg
Table 2: Challenges and Innovations in Polyhalogenated Monoterpene Synthesis
| Challenge | Innovative Solution | Significance | Reference |
| Undesired Reactivity | Protecting group strategies; careful tuning of reaction conditions. | Prevents side reactions like oxidation and elimination, improving yield and purity. | nih.govcu.edu.eg |
| Scalability and Divergence | Development of a divergent synthesis from a common chiral precursor (glyceraldehyde acetonide). | Enables efficient production of a library of natural products and analogues for testing. | nih.govcu.edu.eg |
| Convergent Fragment Coupling | Use of robust olefination reactions tolerant of halogen functionality. | Allows for the efficient union of complex, halogenated intermediates late in the synthesis. | cu.edu.eg |
| Regio- and Stereocontrol | Intramolecular Diels-Alder reactions; substrate-controlled dichlorinations. | Provides precise control over the complex 3D architecture of the target molecules. | acs.orgcu.edu.eg |
Stereoselective and Regioselective Synthesis Strategies
Semi-Synthesis and Derivatization Studies of this compound Analogues
Semi-synthesis, which uses a readily available natural product as a starting material for chemical modification, and the de novo synthesis of analogues are crucial for exploring the chemical space around a natural product scaffold. nih.govnih.govrsc.org These approaches are instrumental in conducting structure-activity relationship (SAR) studies.
Structure-activity relationship (SAR) studies involve systematically altering the structure of a bioactive compound to understand which parts of the molecule are essential for its activity. nih.govresearchgate.netresearchgate.net By synthesizing a series of analogues of this compound and related compounds, researchers can correlate specific structural features with biological effects, such as cytotoxicity against cancer cell lines. mdpi.com
For example, a divergent synthesis strategy not only produced four different natural products but also three unnatural analogues. nih.gov The evaluation of these compounds against a panel of tumor cells revealed differences in their selectivity profiles, providing initial SAR data. cu.edu.eg One synthetic analogue, compound 15 , proved to be the most potent of the newly synthesized molecules against the HCT-116 colon carcinoma cell line. cu.edu.eg Another study focused on a synthetic analogue, PPM1, which is the E-isomer of a known natural product. mdpi.com This analogue showed selective viability reduction in breast cancer cells without significantly affecting normal breast epithelial cells, highlighting how subtle geometric changes can impact biological specificity. mdpi.com These studies provide valuable insights for the design of future potential therapeutic agents. nih.gov
The unique structural motifs found in this compound and other Plocamium monoterpenes can serve as inspiration for the design of entirely new molecular scaffolds. nih.govmontclair.edu This "scaffold morphing" approach aims to create novel compound libraries that retain the desirable biological properties of the parent natural product but may possess improved potency, selectivity, or physicochemical properties. rsc.org
The synthesis of analogues such as PPM1, PPM2, and PPM3 represents a step in this direction. mdpi.com While closely related to the natural products, they possess structural variations, such as being enantiomers or geometric isomers of known compounds, that expand the accessible chemical space. nih.govmdpi.com This strategy of creating novel derivatives is a powerful tool in drug discovery. researchgate.netdiva-portal.org By using the core structure of this compound as a blueprint, chemists can design and synthesize new families of compounds, potentially leading to the discovery of new biological activities or optimized therapeutic leads. nih.gov
Advanced Spectroscopic and Analytical Research for Structure Elucidation of Plocamene B
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of novel natural products like Plocamene B. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for a complete structural build-up.
The initial characterization of this compound relies heavily on one-dimensional (1D) and two-dimensional (2D) NMR experiments.
1D NMR: ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the first critical pieces of the structural puzzle. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (indicating their electronic environment), signal multiplicity (J-coupling, which gives information on adjacent protons), and integration (the number of protons represented by each signal). The ¹³C NMR spectrum similarly indicates the number of unique carbon atoms and their chemical nature (e.g., C=C, C-Cl, CH, CH₂, CH₃). For this compound, these spectra confirm its monoterpene nature (10 carbons) and indicate the presence of vinyl groups, methyl groups, and carbons bonded to electronegative chlorine atoms.
2D NMR: To connect the atoms identified in 1D NMR, a series of 2D experiments are employed:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, establishing which protons are adjacent to each other within the molecular framework. This is crucial for tracing out spin systems and building fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is instrumental in connecting the molecular fragments established by COSY, allowing for the assembly of the complete carbon skeleton. It also helps to place quaternary carbons (those with no attached protons) and functional groups within the structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry of the molecule, showing how different parts of the cyclic structure are oriented relative to one another.
While standard NMR techniques can build a planar structure and suggest relative stereochemistry, unambiguous determination often requires more advanced methods. For complex cyclic molecules like the Plocamene family, X-ray crystallography is the ultimate tool for confirming the absolute structure. core.ac.uk
X-ray crystallography involves diffracting X-rays off a single, high-quality crystal of the compound. wikipedia.orgnih.gov The resulting diffraction pattern allows for the calculation of a three-dimensional electron density map, which reveals the precise position of every atom in the molecule. wikipedia.orgyoutube.com This provides an unequivocal determination of bond lengths, bond angles, and, most importantly, the absolute stereochemistry of all chiral centers. While the initial structure of this compound was proposed based on spectroscopic data, the structural revision of the related compound violacene (B1255670) by single-crystal X-ray diffraction provided definitive stereochemical insights that were crucial for confirming the structures of other members of this class, including this compound. core.ac.uk
1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) Techniques
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information on the mass-to-charge ratio of ions, enabling the determination of a compound's molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is critical in the early stages of structure elucidation. researchgate.net Unlike low-resolution MS, which provides nominal mass, HRMS measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula. For a polyhalogenated compound like this compound, HRMS can distinguish between different combinations of carbon, hydrogen, chlorine, and bromine atoms that might otherwise have the same nominal mass, thereby confirming the exact molecular formula. researchgate.netsemanticscholar.org
Table 1: Illustrative HRMS Data for a Halogenated Monoterpene
| Parameter | Value | Information Gained |
| Observed m/z | 253.9998 | Highly accurate mass measurement of the molecular ion. |
| Calculated m/z for C₁₀H₁₃Cl₃ | 254.0004 | The calculated exact mass for the proposed formula. |
| Mass Difference | -0.6 ppm | The small difference confirms the assigned molecular formula. |
| Isotope Pattern | Characteristic M, M+2, M+4 pattern | Confirms the presence of three chlorine atoms. |
Tandem Mass Spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. github.io In an MS/MS experiment, the intact molecular ion of this compound is isolated and then broken apart through collision-induced dissociation (CID). The resulting fragments correspond to stable substructures of the original molecule. Analyzing the mass losses (e.g., loss of a chlorine atom, loss of a methyl group, or cleavage of the ring) provides evidence that corroborates the connectivities determined by NMR. github.io This fragmentation pattern serves as a fingerprint that can help confirm the identity of the compound in complex mixtures.
High-Resolution Mass Spectrometry (HRMS)
Chromatographic-Mass Spectrometric Coupling Techniques (e.g., GC-MS, HPLC-UV-MS-SPE-NMR)
Natural product extracts from marine algae are complex mixtures containing dozens to hundreds of different compounds. researchgate.net Hyphenated chromatographic-spectrometric techniques are essential for separating, identifying, and quantifying individual components like this compound from these mixtures. rsc.orgmdpi.com
GC-MS (Gas Chromatography-Mass Spectrometry): This is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. core.ac.uk Halogenated monoterpenes, including this compound, are often sufficiently volatile to be analyzed by GC-MS. In this method, the algal extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum. By comparing the retention time and the mass spectrum to those of an authentic standard or a library database, this compound can be identified and quantified even in a complex crude extract. core.ac.uk
HPLC-UV-MS-SPE-NMR: For more comprehensive analysis or for isolating less volatile compounds, High-Performance Liquid Chromatography (HPLC) is the preferred separation method. researchgate.netnih.gov Modern systems often couple HPLC with multiple detectors. An HPLC-UV system can separate the mixture while a UV detector provides preliminary information based on the chromophores present. researchgate.net The eluent can then be directed to a mass spectrometer (LC-MS) for definitive molecular weight and fragmentation data for each separated peak. semanticscholar.org For complete structure elucidation of a novel compound within a mixture, a highly advanced setup like HPLC-UV-MS-SPE-NMR can be used. This system separates the compounds via HPLC, provides UV and MS data online, and then automatically traps peaks of interest onto a solid-phase extraction (SPE) cartridge. The trapped, purified compound can then be eluted into an NMR spectrometer for full structural analysis.
Computational Chemistry Approaches in Structure Elucidation (e.g., Computer-Assisted Structure Elucidation - CASE)
The elucidation of complex natural product structures, such as the halogenated monoterpene this compound, has been significantly advanced by the integration of computational chemistry methods. While the initial structural determination of this compound in 1975 relied on classical spectroscopic techniques, modern approaches like Computer-Assisted Structure Elucidation (CASE) and quantum mechanical calculations offer powerful tools for unambiguous structure verification and stereochemical assignment.
Computer-Assisted Structure Elucidation (CASE) represents a systematic approach that utilizes software to generate all possible molecular structures consistent with a given set of spectroscopic data. frontiersin.org These programs can minimize the risk of incorrect structure assignments by providing an exhaustive and unbiased list of candidates. researchgate.net For a molecule like this compound, a CASE system would typically use 2D NMR data, such as COSY and HMBC correlations, to generate potential planar structures. The process involves defining molecular fragments from the spectral data and then assembling them in all chemically possible ways.
The evolution of CASE systems has seen them mature from handling simple molecules to elucidating complex natural products. researchgate.netacs.org Modern CASE software can integrate various spectroscopic data, including 1D and 2D NMR, to propose and rank candidate structures. nih.gov
A critical aspect of modern structure elucidation is the use of Density Functional Theory (DFT) calculations to predict spectroscopic parameters, most notably NMR chemical shifts. researchgate.netnih.gov This method has become an invaluable tool for distinguishing between diastereomers and confirming constitutional isomers, which can be challenging for highly flexible or stereochemically complex molecules. acs.org In the context of this compound, DFT calculations could be retrospectively applied to validate its reported structure and stereochemistry.
The general workflow for applying DFT to structure elucidation involves:
Generating low-energy conformers for each potential isomer.
Optimizing the geometry of these conformers.
Calculating NMR shielding constants for each optimized conformer.
Averaging the shielding constants based on the Boltzmann population of the conformers.
Correlating the calculated chemical shifts with experimental values.
The accuracy of these predictions has been shown to be high enough to reliably differentiate between correct and incorrect structures. mdpi.com For halogenated compounds, specific considerations in the computational methodology may be necessary to accurately account for the electronic effects of the halogens. mdpi.com
Below is a hypothetical data table illustrating how DFT-calculated ¹³C NMR chemical shifts could be used to discriminate between a proposed structure of this compound and a hypothetical isomer.
| Carbon Position | Experimental Shift (this compound) | Calculated Shift (Proposed this compound Structure) | Calculated Shift (Hypothetical Isomer) | Deviation (Proposed) | Deviation (Isomer) |
|---|---|---|---|---|---|
| C-1 | 135.2 | 134.8 | 138.1 | 0.4 | 2.9 |
| C-2 | 128.9 | 129.1 | 125.4 | 0.2 | 3.5 |
| C-3 | 65.7 | 66.1 | 70.2 | 0.4 | 4.5 |
| C-4 | 52.1 | 52.5 | 48.9 | 0.4 | 3.2 |
| C-5 | 35.8 | 36.0 | 40.1 | 0.2 | 4.3 |
| C-6 | 41.3 | 41.1 | 37.5 | 0.2 | 3.8 |
| C-7 | 62.4 | 62.0 | 58.3 | 0.4 | 4.1 |
| C-8 | 25.1 | 25.5 | 29.8 | 0.4 | 4.7 |
| C-9 | 21.9 | 22.3 | 19.5 | 0.4 | 2.4 |
| C-10 | 28.6 | 28.8 | 32.1 | 0.2 | 3.5 |
Furthermore, computational methods are instrumental in determining the absolute configuration of chiral molecules. frontiersin.org Techniques such as calculating optical rotation and electronic circular dichroism (ECD) spectra using time-dependent DFT (TD-DFT) and comparing them with experimental data are now standard practice in natural product chemistry. researchgate.net For this compound, with its multiple stereocenters, this approach would be definitive in assigning its absolute stereochemistry.
The synergy between advanced spectroscopic techniques and computational chemistry provides a robust framework for the accurate and unambiguous structure elucidation of complex molecules like this compound. nih.gov
Biological Activity Research and Mechanistic Insights of Plocamene B in Vitro Studies
In Vitro Cytotoxicity and Anticancer Activity Research
Evaluation against Various Cancer Cell Lines (e.g., colon, cervical, esophageal, breast, human tumor cells)
Plocamene B, a monoterpene isolated from the red alga Plocamium species, has demonstrated notable cytotoxic activity against a variety of human cancer cell lines in laboratory settings. Research indicates its potential as an anticancer agent, with studies showing its effectiveness against colon, breast, and cervical cancer cell lines, as well as other human tumor cells. researchgate.netresearchgate.netresearchgate.net
The cytotoxic effects of this compound and related compounds have been evaluated using various assays, such as the MTT assay and the Sulforhodamine B (SRB) assay, to determine the concentration required to inhibit the growth of cancer cells by 50% (IC50). mdpi.comnih.gov For instance, studies have reported the significant cytotoxic effects of compounds structurally similar to this compound against HCT-116 colorectal cancer cells and MCF-7 breast cancer cells. mdpi.com
Furthermore, the cytotoxic potential of extracts containing halogenated monoterpenes, including those from the Plocamene family, has been observed against a diverse panel of human tumor cell lines. researchgate.netnih.gov This broad-spectrum activity suggests that this compound and its analogs may target fundamental cellular processes common to various types of cancer.
Table 1: Cytotoxic Activity of this compound and Related Compounds Against Various Cancer Cell Lines This table is interactive. You can sort and filter the data by clicking on the column headers.
| Cell Line | Cancer Type | Compound/Extract | Reported Activity | Reference |
| HCT-116 | Colon Cancer | Plocamene Analogs | Significant Cytotoxicity (IC50 values reported for analogs) | mdpi.com |
| SW-620 | Colon Cancer | Plocamene Analogs | Promising Anticancer Activity (82.93% inhibition at 10 µM for an analog) | mdpi.com |
| MCF-7 | Breast Cancer | Plocamene Analogs | Significant Cytotoxicity (IC50 values reported for analogs) | mdpi.comtubitak.gov.tr |
| MDA-MB-231 | Breast Cancer | Plocamene Analogs | Promising Anticancer Activity (81.04% inhibition at 10 µM for an analog) | mdpi.com |
| HeLa | Cervical Cancer | Plocamene-containing extract | Cytotoxic Activity | researchgate.net |
| HL-60 | Leukemia | Related Terpenoids | Apoptosis Induction | nih.gov |
| Various | Human Tumor Cells | Plocamene-containing extract | Cytotoxic Profile | researchgate.net |
Investigation of Molecular Mechanisms of Cell Death (e.g., Apoptosis Induction via Caspase Activation)
A key area of research into the anticancer properties of this compound focuses on its ability to induce programmed cell death, or apoptosis, in cancer cells. Apoptosis is a critical cellular process that eliminates damaged or unwanted cells, and its dysregulation is a hallmark of cancer. aging-us.com Studies suggest that this compound may trigger apoptosis through the activation of caspases, a family of proteases that play a central role in executing the apoptotic program. mdpi.comresearchgate.net
The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. uniklinik-freiburg.de Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. aging-us.comresearchgate.net Research into compounds with similar biological activities suggests that the induction of apoptosis by this compound could involve the activation of initiator caspases like caspase-8 (extrinsic pathway) or caspase-9 (intrinsic pathway). uniklinik-freiburg.deatlasgeneticsoncology.org
The activation of these caspases initiates a cascade of events, ultimately leading to the demise of the cancer cell. mdpi.com The ability of this compound to induce apoptosis highlights its potential as a targeted anticancer agent that can selectively eliminate tumor cells while minimizing damage to healthy cells. nih.gov
Studies on Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, this compound may also exert its anticancer effects by causing cell cycle arrest. The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent the proliferation of cancer cells. wikipedia.org Checkpoints exist at various phases of the cell cycle (G1, S, G2, and M) to ensure the fidelity of DNA replication and chromosome segregation. wikipedia.orgplos.org
Research on related compounds indicates that they can induce cell cycle arrest at the G2/M phase. foodandnutritionresearch.net This arrest prevents the cells from entering mitosis and dividing, thereby halting tumor growth. The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), which drive the progression through the different phases of the cell cycle. plos.orgmdpi.com For example, the downregulation of proteins like CDK1 and cyclin B1 can lead to a G2/M phase arrest. foodandnutritionresearch.net By interfering with the cell cycle, this compound may provide another avenue for its anticancer activity. researchgate.netelifesciences.org
Role of Reactive Oxygen Species (ROS) in In Vitro Activity
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. mdpi.comfrontiersin.org While high levels of ROS can cause oxidative stress and damage to cellular components, at moderate levels, they can act as signaling molecules involved in various cellular processes, including apoptosis. frontiersin.orgnih.govnih.gov
Some studies on natural compounds with anticancer properties have shown that their cytotoxic effects are mediated, at least in part, by the generation of ROS. mdpi.com An increase in intracellular ROS levels can trigger the intrinsic pathway of apoptosis by causing mitochondrial dysfunction. nih.govmdpi.com This suggests that the pro-apoptotic activity of this compound in cancer cells could be linked to its ability to induce ROS production. However, it is important to note that the role of ROS in mediating the biological activities of compounds can be complex and cell-type specific. mdpi.comnih.gov
Antimicrobial Activity Research
Antibacterial Efficacy Studies (e.g., against Bacillus subtilis)
Beyond its anticancer potential, this compound and related halogenated monoterpenes have also been investigated for their antimicrobial properties. researchgate.netmdpi.com Research has shown that extracts from Plocamium species exhibit antibacterial activity against a range of bacteria. researchgate.net
Specifically, studies have demonstrated the efficacy of these compounds against Gram-positive bacteria, including Bacillus subtilis. mdpi.comfrontiersin.org The antibacterial activity is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. mdpi.commdpi.com The ability of this compound to inhibit the growth of bacteria like Bacillus subtilis suggests its potential for development as an antimicrobial agent. ijmrhs.comjmb.or.krnih.gov
Table 2: Antibacterial Activity of Compounds from Plocamium Species This table is interactive. You can sort and filter the data by clicking on the column headers.
| Bacteria | Gram Stain | Compound/Extract | Reported Activity | Reference |
| Bacillus subtilis | Gram-positive | Plocamene-containing extract | Antibacterial Efficacy | mdpi.comfrontiersin.org |
| Staphylococcus aureus | Gram-positive | Plocamene-related compounds | Antimicrobial Activity | mdpi.com |
| Escherichia coli | Gram-negative | Plocamene-related compounds | Antimicrobial Activity | mdpi.com |
Antifungal Efficacy Studies
Research into the secondary metabolites of red algae from the Plocamium genus has highlighted a range of biological activities, including antimicrobial and antifungal properties. researchgate.net These compounds are believed to be part of the seaweed's natural defense system against microbial infections. unam.edu.na While the broader class of halogenated monoterpenes from Plocamium is known to exhibit these traits, specific detailed studies focusing solely on the antifungal efficacy of this compound are still an emerging area of investigation.
The mechanism of action for many antifungal agents involves the disruption of the fungal cell membrane. nih.govebsco.com Polyenes, for example, bind to ergosterol, a key component of the fungal cell membrane, leading to pore formation and cell death. ebsco.comamazonaws.com Azoles, another class of antifungals, inhibit the synthesis of ergosterol. ebsco.comamazonaws.com It is hypothesized that halogenated monoterpenes like this compound may exert their antifungal effects through similar membrane-disrupting mechanisms, though further research is required to elucidate the precise pathway.
Anti-inflammatory Research
This compound, isolated from species such as Plocamium coulteri, has been noted for its anti-inflammatory activity. cnjournals.com The investigation of natural compounds for anti-inflammatory properties is a significant area of pharmaceutical research, as chronic inflammation is linked to numerous diseases. frontiersin.orgfrontiersin.org
The mechanisms by which natural compounds exert anti-inflammatory effects are varied. Many phytochemicals act by modulating key signaling pathways involved in the inflammatory response. frontiersin.org A primary target is the nuclear factor-κB (NF-κB) pathway, which controls the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. nih.govmdpi.com Inhibition of the NF-κB pathway can suppress the production of these inflammatory mediators. nih.govmdpi.com Other mechanisms include the inhibition of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are responsible for producing prostaglandins (B1171923) and leukotrienes, respectively. nih.govmdpi.com Studies on various plant-derived compounds have shown they can reduce the production of nitric oxide (NO), a pro-inflammatory molecule, by down-regulating the expression of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net While these are established anti-inflammatory pathways, dedicated mechanistic studies are needed to determine how this compound specifically achieves its anti-inflammatory effects.
Insecticidal Activity Research (e.g., against mosquito larvae)
Halogenated monoterpenes derived from Plocamium species are recognized for their insecticidal properties. unam.edu.naresearchgate.net This activity is considered a natural chemical defense for the algae. unam.edu.na Research has highlighted that these compounds possess significant biological activity, which is influenced by their chemical structure. grafiati.com The insecticidal potential of natural products is of great interest for developing alternatives to synthetic pesticides, particularly for the control of disease vectors like mosquitoes. mdpi.comnih.gov
The larvicidal activity of bacterial toxins, such as those from Bacillus thuringiensis (Bt), often involves the formation of pores in the gut cell membranes of insect larvae, leading to paralysis of the digestive tract and eventual death. wikipedia.org Other insecticidal mechanisms include the inhibition of crucial enzymes like acetylcholinesterase or the disruption of sodium channels in the insect's nervous system. nih.govdost.gov.ph While the exact insecticidal mechanism of this compound against mosquito larvae has not been fully detailed, it is likely related to a disruption of fundamental physiological or neurological processes in the target organism.
Antiplasmodial Activity Research
Metabolites from South African Plocamium species have demonstrated antiplasmodial activity in vitro. researchgate.net Specifically, halogenated monoterpenes from the red alga Plocamium cornutum have shown activity against the chloroquine-sensitive strain of Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria. researchgate.net The search for new antiplasmodial drugs is critical due to the spread of resistance to existing therapies. nih.govnih.gov
The efficacy of antiplasmodial compounds is typically measured by their 50% inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit parasite growth by half. kspbtjpb.orgresearchgate.net For a compound to be considered a promising lead, it should also exhibit high selectivity, meaning it is significantly more toxic to the parasite than to human cells. scielo.br The mechanisms of antiplasmodial drugs are diverse; for instance, chloroquine (B1663885) is thought to interfere with the parasite's ability to detoxify heme, while artemisinin (B1665778) and its derivatives are believed to generate damaging radical ions. nih.govmdpi.com Terpenoid compounds, in general, have been noted for their ability to inhibit Plasmodium growth. d-nb.info Further studies are required to pinpoint the specific molecular target of this compound within the Plasmodium parasite.
Antifeedant and Antifouling Activity Research
The production of halogenated compounds by seaweeds like Plocamium is believed to serve as a defense against herbivore grazing (antifeedant activity) and to prevent the settlement of other marine organisms on their surfaces (antifouling activity). unam.edu.na In vitro testing of metabolites from Plocamium species has confirmed these biological activities. researchgate.net These natural products play a crucial role in mediating ecological interactions. rsc.orgcambridge.org The search for non-toxic antifouling agents is a major goal in marine biotechnology to prevent biofouling on submerged surfaces. rsc.org The antifeedant properties of plant secondary metabolites are also explored for their potential use in crop protection. mdpi.com
Structure-Activity Relationship (SAR) Studies of Halogenated Monoterpenes
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For halogenated monoterpenes, these studies provide insights that can guide the synthesis of new derivatives with enhanced efficacy. unam.edu.na
Influence of Halogen Number and Position on Bioactivity
Research indicates that the biological activity of halogenated monoterpenes is significantly influenced by the number and position of the halogen atoms (chlorine, bromine) on the monoterpene skeleton. grafiati.com Studies suggest that a higher degree of halogenation, particularly with bromine, is often preferable for potent bioactivity. grafiati.com The specific placement of these halogens within the molecular structure also plays a critical role in determining the compound's efficacy in activities such as insecticidal and antiplasmodial action. grafiati.com This suggests that the halogen atoms are directly involved in the interaction with the biological target.
Table of Biological Activities for this compound and Related Compounds
| Biological Activity | Compound Class/Organism Source | Key Findings | Citations |
| Antifungal | Halogenated monoterpenes from Plocamium | Exhibit general antimicrobial and antifungal properties as a chemical defense. | researchgate.net, unam.edu.na |
| Anti-inflammatory | This compound from Plocamium coulteri | Demonstrates anti-inflammatory activity in vitro. | cnjournals.com |
| Insecticidal | Halogenated monoterpenes from Plocamium | Possess insecticidal properties, considered a natural defense mechanism. | researchgate.net, grafiati.com, unam.edu.na |
| Antiplasmodial | Halogenated monoterpenes from Plocamium cornutum | Active against chloroquine-sensitive Plasmodium falciparum. | researchgate.net |
| Antifeedant | Metabolites from Plocamium species | Act as a deterrent to reef herbivores. | researchgate.net, unam.edu.na |
| Antifouling | Metabolites from Plocamium species | Inhibit the settlement of competing marine organisms. | researchgate.net, unam.edu.na |
Impact of Monoterpene Skeleton Structure on Activity
The biological activity of polyhalogenated monoterpenes isolated from marine red algae of the genus Plocamium is significantly influenced by the structure of their carbon skeleton. These compounds are broadly categorized into acyclic (linear) and cyclic structures, with this compound featuring a distinctive alicyclic (non-aromatic ring) framework. nih.gov In vitro studies comparing the bioactivity of these different structural types have revealed important structure-activity relationships (SAR).
Generally, the presence of a cyclic skeleton can confer different and sometimes more potent toxicity compared to acyclic analogues. For instance, in a study comparing compounds from P. cartilagineum, cyclic monoterpenes demonstrated potent toxicity against brine shrimp (Artemia salina) and mollusks (Biomphalaria glabrata), whereas acyclic monoterpenes were non-toxic at the same concentrations. core.ac.uk This suggests that the constrained conformation of the cyclic structure, such as that in this compound, may be crucial for its interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) studies on a set of halogenated monoterpenes from Plocamium have sought to model the variation in cytotoxic activity. These models indicate that physicochemical properties such as lipophilicity (LogP), molecular surface area, and electronic properties (dipole moment, electrostatic potential) are significant predictors of anticancer activity. researchgate.net Although this compound was not included in this specific QSAR study, the findings imply that its unique three-dimensional shape and the electronic distribution across its cyclic skeleton are key determinants of its biological function. The structural diversity among these compounds is a critical factor for the intensity of their bioactivity. mdpi.com
Identification and Characterization of Putative Molecular Targets and Pathways In Vitro
The precise molecular mechanisms and intracellular targets of this compound remain largely uncharacterized. nih.gov However, research on closely related polyhalogenated monoterpenes provides some initial insights into the potential pathways affected by this class of compounds. The primary in vitro bioactivity reported for this compound and its analogues is cytotoxicity against various cancer cell lines. researchgate.netcsic.es
Studies on synthetic analogues of Plocamium polyhalogenated monoterpenes (PPMs) have shown that their cytotoxic action in breast cancer cells is linked to the induction of cell cycle arrest and apoptosis. nih.gov This suggests that these compounds may interfere with key regulators of cell division and programmed cell death. The induction of apoptosis is a common mechanism for many anticancer agents, involving pathways mediated by caspases and other pro-apoptotic proteins. However, the specific proteins within these pathways that this compound might directly bind to or modulate have not been identified.
Further mechanistic investigations are needed to pinpoint the direct molecular targets. researchgate.net While the cytotoxic effects are well-documented, the upstream signaling events are still a subject of investigation. For example, it has been noted that the class of polyhalogenated monoterpenes has a unique, yet-unknown, mechanism of cytotoxic action. nih.gov Some studies on other monoterpenes have suggested interactions with specific receptors; for instance, certain monoterpenoids have been found to modulate the GABA receptor in insects, leading to insecticidal activity. nih.gov However, it is not known if a similar mechanism applies to the cytotoxicity of this compound in human cells.
Initial evaluations of some halogenated monoterpenes in a sodium channel modulation assay found no blocking or activating activity, indicating that this is likely not the primary mechanism of action for their cytotoxicity. csic.es The broad-spectrum cytotoxicity observed across different cancer cell lines suggests that this compound might act on a fundamental cellular process common to rapidly dividing cells.
Ecological and Environmental Research Involving Plocamene B
Role of Plocamene B in Chemical Defense Mechanisms of Marine Organisms
Marine organisms have evolved a variety of chemical defense mechanisms to survive in their environments. mdpi.com Halogenated compounds, such as this compound, are believed to be produced by seaweeds as a defense against microbial infections and grazing by herbivores. unam.edu.na
The red alga Plocamium cartilagineum produces a variety of halogenated monoterpenes, including this compound, which have been shown to deter feeding by various marine herbivores. int-res.comnih.gov Studies have demonstrated that these compounds can effectively discourage grazing by organisms such as amphipods and sea urchins. int-res.comrsc.orgscielo.br For instance, the crude extract of P. cartilagineum has been found to be unpalatable to several amphipod species that would otherwise use it as a host. int-res.com This chemical defense is a crucial survival strategy for the alga, allowing it to thrive in environments with high herbivore pressure. unam.edu.na
The effectiveness of these chemical deterrents can vary. For example, while the crude extract of Plocamium brasiliense significantly inhibited feeding by the sea urchin Lytechinus variegatus, it had no significant effect on the crab Acanthonyx scutiformis, which is often found on chemically defended algae. scielo.br This suggests that some herbivores have evolved mechanisms to tolerate these defensive compounds. scielo.br In some cases, herbivores can even sequester these compounds for their own defense against predators. int-res.com
The production and composition of these defensive chemicals can also vary within a single species depending on geographical location and environmental conditions, leading to differences in their effectiveness against herbivores. scielo.br
Allelopathy, the chemical inhibition of one organism by another, is a form of interference competition. biorxiv.org In the marine environment, seaweeds may release chemical compounds to reduce competition for space and resources from other algae. unam.edu.na Halogenated monoterpenes from Plocamium species are thought to play a role in this process. unam.edu.na
Research has shown that chemicals produced by some Plocamium species can cause necrosis in nearby corals and sponges, indicating a potent allelopathic effect. scielo.br This chemical warfare helps the algae to secure their position on the substrate, preventing other organisms from overgrowing them. While direct studies focusing solely on this compound's allelopathic properties are limited, the known effects of extracts from Plocamium species suggest that it likely contributes to these competitive interactions. unam.edu.nascielo.br
Herbivore Deterrence Studies
Contributions to Anti-Fouling Strategies in Marine Environments
Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wet surfaces, poses a significant challenge for marine industries. mdpi.comresearchgate.netnih.gov The development of environmentally friendly antifouling strategies is a key area of research. mdpi.com Natural compounds produced by marine organisms are being investigated as potential alternatives to toxic antifouling paints. mdpi.com
It has been proposed that halogenated compounds from seaweeds, including those from Plocamium species, could have anti-fouling properties. unam.edu.na The same chemical defenses that deter herbivores and competitors may also prevent the settlement of fouling organisms. unam.edu.na While the direct application of this compound as an antifouling agent is still an area for future research, the principle of using natural chemical deterrents is a promising avenue for developing new, more sustainable technologies. mdpi.comresearchgate.net
Research on Biogeochemical Cycling and Environmental Fate of Halogenated Marine Metabolites
Halogenated organic compounds, including this compound, are part of the natural biogeochemical cycles in the marine environment. researchgate.net These compounds are produced by various marine organisms, including algae and fungi, and play a role in a variety of ecological processes. nih.gov The production and breakdown of these halometabolites are influenced by microbial activity. researchgate.nettos.org
Understanding the fate of these compounds in the ocean is crucial. Research in this area investigates how these naturally produced chemicals are distributed, transported, and eventually degraded in the marine environment. researchgate.netgeomar.de The study of organohalide-respiring bacteria, for example, sheds light on the natural processes that break down these compounds. researchgate.net While specific studies on the biogeochemical cycling of this compound are not extensively detailed in the provided results, the broader research on halogenated marine metabolites provides a framework for understanding its environmental journey. researchgate.netus-ocb.org
Ecological Significance of this compound in Marine Food Webs and Ecosystems
The presence of chemical defenses like this compound has significant implications for the structure and function of marine food webs. jaefr.complos.org By deterring generalist herbivores, these compounds can influence which species are able to consume the algae, thereby shaping the grazer community. int-res.com
An interesting ecological dynamic occurs with the amphipod Paradexamine fissicauda, which is able to consume the chemically defended Plocamium cartilagineum. int-res.comresearchgate.net This amphipod not only tolerates the alga's chemical defenses but also appears to sequester them, using the compounds for its own protection against predators like fish. int-res.com This "cheater" in a mutualistic system, where most amphipods benefit from the alga as a refuge rather than a food source, highlights the complex interactions mediated by these chemical compounds. int-res.com
Compound List
| Compound Name |
| This compound |
| Epi-plocamene D |
| Anverene |
Data Tables
Future Directions and Emerging Research Avenues for Plocamene B
Integrated Omics Approaches for Comprehensive Biosynthetic and Bioactivity Profiling
To gain a deeper understanding of Plocamene B, researchers can leverage the power of integrated "omics" technologies. maxapress.comrsc.org This involves combining genomics, transcriptomics, and metabolomics to create a holistic picture of its biosynthesis and biological functions.
By sequencing the genome of Plocamium species that produce this compound, scientists can identify the biosynthetic gene clusters responsible for its production. researchgate.netuu.nl Transcriptomic analysis, which examines gene expression, can then reveal which genes are activated during the synthesis of the compound. maxapress.comrsc.org This information is crucial for understanding the enzymatic machinery involved in its formation.
Metabolomic profiling, the large-scale study of small molecules, can be used to identify and quantify this compound and other related compounds within the algae. nih.gov This can help to create a comprehensive chemical profile and understand how the production of these compounds varies under different environmental conditions or between different algal individuals. nih.gov Integrating these omics datasets will provide a powerful tool for elucidating the complete biosynthetic pathway of this compound and for discovering novel, related natural products. rsc.orgnih.gov
Chemo-Enzymatic Synthesis for Scalable Production and Diversity-Oriented Synthesis
The natural abundance of this compound is often low, limiting its availability for extensive biological testing. Chemo-enzymatic synthesis offers a promising solution to this challenge. This approach combines the precision of enzymatic reactions with the versatility of chemical synthesis to produce larger quantities of the compound. frontiersin.orgnih.govnih.gov
By identifying and characterizing the key enzymes from the biosynthetic pathway, such as halogenases and cyclases, these biocatalysts can be used in vitro to perform specific chemical transformations. mdpi.comrsc.org This can lead to a more efficient and scalable synthesis of this compound. Furthermore, this strategy opens the door to "diversity-oriented synthesis." frontiersin.orgscispace.comcam.ac.ukebi.ac.uk By using a combination of different enzymes and chemical building blocks, a wide range of structural analogs of this compound can be created. This library of related compounds can then be screened for enhanced or novel biological activities.
Advanced In Vitro Model Systems for Mechanistic Elucidation
To understand how this compound exerts its biological effects, advanced in vitro models that more closely mimic human physiology are needed. nih.govmdpi.com Traditional two-dimensional cell cultures often fail to replicate the complexity of living tissues. lek.com
The development of three-dimensional (3D) cell cultures, organoids, and "organ-on-a-chip" systems provides a more realistic environment to study the compound's mechanism of action. mdpi.commdpi.comfrontiersin.org For instance, if this compound shows anticancer potential, its effects can be tested on 3D tumor spheroids to better predict its efficacy in a living organism. mdpi.com These advanced models allow for the detailed investigation of cellular responses, signaling pathways, and potential molecular targets of this compound. nih.gov
Exploration of New Ecological Roles and Inter-Species Interactions
While halogenated monoterpenes in marine algae are generally thought to serve as a chemical defense against herbivores, the specific ecological roles of this compound are not fully understood. researchgate.netnih.gov Future research should focus on investigating its function within its natural environment.
This includes studying its impact on various marine organisms, such as predators, competitors, and microbes. scribd.comresearchgate.netdu.edu For example, does this compound deter specific herbivores or inhibit the growth of pathogenic bacteria? nih.gov Understanding these inter-species interactions can provide valuable insights into the chemical ecology of Plocamium algae and the evolutionary pressures that led to the production of this unique compound. nih.govplos.org
Development of Computational Tools for Predicting Activity and Guiding Synthesis
Computational approaches are becoming increasingly important in natural product research. hilarispublisher.comnih.gov The development of specialized computational tools can accelerate the discovery and development of this compound and its analogs.
Machine learning algorithms can be trained on existing data to predict the biological activities of new, synthetically designed this compound derivatives. technologynetworks.com Molecular docking and molecular dynamics simulations can be used to model the interaction of this compound with potential protein targets, providing insights into its mechanism of action at the molecular level. hilarispublisher.commdpi.com These computational predictions can then be used to guide the chemo-enzymatic synthesis efforts, prioritizing the creation of compounds with the highest predicted potency and desired biological effects. bio.tools
Interdisciplinary Research Collaborations for Comprehensive Understanding
A comprehensive understanding of this compound requires a collaborative effort from researchers across various disciplines. nih.govrcaap.ptwhiterose.ac.uk Organic chemists, biochemists, molecular biologists, pharmacologists, ecologists, and computational scientists must work together to tackle the multifaceted challenges associated with this compound.
By fostering interdisciplinary collaborations, researchers can pool their expertise and resources to accelerate progress. nih.gov For example, chemists can synthesize novel analogs, which can then be tested by biologists for their activity in advanced in vitro models, with the results feeding back into computational models to refine future predictions. This integrated approach will be essential for fully realizing the scientific and potential therapeutic value of this compound.
Q & A
Basic Research Questions
Q. What methodologies are recommended for the structural elucidation of Plocamene B?
- Classification : Basic (Methodological Focus)
- Answer : Structural determination of this compound (a polyhalo monoterpene from Plocamium violaceum) typically involves nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. NMR analysis (e.g., , , COSY, HSQC, HMBC) identifies carbon skeletons and halogen substituents, while high-resolution MS confirms molecular formulas. For novel compounds, X-ray diffraction provides unambiguous stereochemical assignments. Researchers must cross-reference spectral data with existing databases and prior studies on related Plocamium metabolites to validate findings .
Q. What protocols ensure reproducibility in isolating this compound from natural sources?
- Classification : Basic (Experimental Design)
- Answer : Standardized extraction involves freeze-dried algal biomass, followed by solvent partitioning (e.g., dichloromethane/methanol) and chromatographic separation (e.g., silica gel, HPLC). Critical parameters include solvent polarity gradients, temperature control, and purity validation via -NMR or HPLC-UV. Reproducibility requires documenting biomass collection details (geographical location, season) and comparing yields against published data for P. violaceum .
Q. How can researchers design initial bioactivity screens for this compound?
- Classification : Basic (Hypothesis Testing)
- Answer : Prioritize target-specific assays (e.g., antimicrobial disk diffusion, cytotoxicity against cancer cell lines) with positive and negative controls. Use dose-response curves to establish IC values. Ensure biological replicates and statistical rigor (e.g., ANOVA, p-value thresholds). Preliminary screens should align with ecological hypotheses (e.g., antifouling properties in marine environments) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data for this compound across studies?
- Classification : Advanced (Data Contradiction Analysis)
- Answer : Contradictions often arise from variability in compound purity, biological models, or assay conditions. Address this by:
- Replicating studies with independently sourced or synthesized this compound.
- Standardizing bioassay protocols (e.g., cell line authentication, incubation times).
- Applying multi-omics approaches (e.g., transcriptomics) to identify off-target effects.
- Conducting meta-analyses of existing data to isolate confounding variables .
Q. What experimental strategies elucidate the ecological role of this compound in Plocamium violaceum?
- Classification : Advanced (Ecological Chemistry)
- Answer : Field-based experiments include:
- In situ bioassays : Assess deterrence against herbivores (e.g., sea urchins) by incorporating this compound into artificial diets.
- Chemical ecology surveys : Correlate this compound concentrations with predator abundance or environmental stressors (e.g., temperature, salinity).
- Comparative metabolomics : Analyze chemical profiles of P. violaceum populations across habitats to identify adaptive roles .
Q. What challenges arise in the total synthesis of this compound, and how are they addressed?
- Classification : Advanced (Synthetic Chemistry)
- Answer : Key challenges include stereoselective halogenation and cyclization of monoterpene precursors. Strategies involve:
- Retrosynthetic analysis : Breaking the molecule into bicyclic fragments for stepwise assembly.
- Protecting group chemistry : Managing reactivity of hydroxyl and halogen groups during synthesis.
- Catalytic asymmetric methods : Using chiral catalysts to control stereochemistry.
Successful routes are validated via spectral matching with natural isolates and bioactivity comparisons .
Q. How can computational modeling improve the understanding of this compound’s interactions with biological targets?
- Classification : Advanced (Interdisciplinary Methods)
- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes or receptors. Dynamics simulations (e.g., GROMACS) explore conformational stability in aqueous environments. Validate models with mutagenesis studies or surface plasmon resonance (SPR) data. Integrate QSAR (quantitative structure-activity relationship) models to predict bioactivity of structural analogs .
Methodological and Ethical Considerations
Q. What ethical guidelines apply to collecting Plocamium species for this compound research?
- Classification : Advanced (Ethical Compliance)
- Answer : Follow the Nagoya Protocol for access and benefit-sharing when sourcing specimens from international waters. Obtain permits from local authorities and document collection coordinates. For sustainable harvesting, limit biomass removal to <10% of a population and prioritize aquaculture-based sourcing .
Q. How should researchers design longitudinal studies to assess environmental impacts on this compound production?
- Classification : Advanced (Ecological Monitoring)
- Answer : Deploy nested sampling designs across seasons and microhabitats. Measure abiotic factors (pH, UV exposure) and biotic variables (symbiont diversity). Use mixed-effects models to account for temporal autocorrelation. Open-access data repositories (e.g., GBIF) enhance reproducibility and meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
